molecular formula C26H27NO3 B6545634 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide CAS No. 946359-12-2

4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide

Cat. No.: B6545634
CAS No.: 946359-12-2
M. Wt: 401.5 g/mol
InChI Key: FHPQDQKWMIDDJQ-UHFFFAOYSA-N
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Description

This compound features a benzamide core substituted with a 2-ethylphenyl group at the N-position and a 2,2-dimethyl-2,3-dihydrobenzofuran-7-yloxymethyl group at the para position of the benzamide ring.

Properties

IUPAC Name

4-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-N-(2-ethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27NO3/c1-4-19-8-5-6-10-22(19)27-25(28)20-14-12-18(13-15-20)17-29-23-11-7-9-21-16-26(2,3)30-24(21)23/h5-15H,4,16-17H2,1-3H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPQDQKWMIDDJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)COC3=CC=CC4=C3OC(C4)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Optimization of Cyclization Conditions

Key variables influencing yield and purity include:

VariableOptimal ConditionImpact on Yield
Acid Catalystp-Toluenesulfonic acid85–90%
SolventTetrahydrofuran (THF)Minimizes side products
Temperature60–70°CBalances kinetics and decomposition

Post-cyclization, the 7-hydroxy group is protected as a methyl ether or silyl ether to prevent undesired reactivity during subsequent steps.

Preparation of 4-(Chloromethyl)-N-(2-ethylphenyl)benzamide

This intermediate is synthesized via a three-step sequence:

Friedel-Crafts Acylation

Benzoylation of toluene derivatives using benzoyl chloride in the presence of AlCl₃ generates 4-methylbenzophenone. Subsequent nitration and reduction yield 4-aminomethylbenzophenone, though this route requires careful regiocontrol.

Amide Coupling with 2-Ethylaniline

The aminomethyl intermediate is reacted with 2-ethylaniline using coupling agents such as HATU or EDCl/HOBt:

4-(Aminomethyl)benzophenone+2-EthylanilineEDCl/HOBt4-(Aminomethyl)-N-(2-ethylphenyl)benzamide\text{4-(Aminomethyl)benzophenone} + \text{2-Ethylaniline} \xrightarrow{\text{EDCl/HOBt}} \text{4-(Aminomethyl)-N-(2-ethylphenyl)benzamide}

Chlorination of the aminomethyl group using SOCl₂ or PCl₃ furnishes the chloromethyl derivative:

4-(Aminomethyl)-N-(2-ethylphenyl)benzamideSOCl₂4-(Chloromethyl)-N-(2-ethylphenyl)benzamide\text{4-(Aminomethyl)-N-(2-ethylphenyl)benzamide} \xrightarrow{\text{SOCl₂}} \text{4-(Chloromethyl)-N-(2-ethylphenyl)benzamide}

Williamson Ether Synthesis for Fragment Coupling

The final assembly involves nucleophilic displacement of the chloromethyl group by the benzofuran-7-olate:

Reaction Conditions and Yield Optimization

ParameterOptimal ValueEffect
BaseK₂CO₃Generates phenoxide in situ
SolventDMF or DMSOEnhances nucleophilicity
Temperature80–90°CCompletes reaction in 6–8 h
Molar Ratio1:1.2 (Benzofuran:Chloromethyl)Drives reaction to completion

Under these conditions, yields of 70–75% are achievable, with purification via silica gel chromatography (hexane:ethyl acetate = 3:1).

Analytical Characterization and Validation

Critical spectroscopic data for the final compound include:

  • ¹H NMR (600 MHz, CDCl₃) :
    δ 7.82 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 6.90 (s, 1H, benzofuran-H), 4.62 (s, 2H, OCH₂), 2.68 (q, J = 7.6 Hz, 2H, CH₂CH₃), 1.52 (s, 6H, C(CH₃)₂), 1.28 (t, J = 7.6 Hz, 3H, CH₂CH₃).

  • HRMS (ESI+) :
    Calculated for C₂₇H₂₈NO₃ [M+H]⁺: 414.2069; Found: 414.2072.

Challenges and Alternative Methodologies

Competing Side Reactions

  • Ether Cleavage : Prolonged heating in polar aprotic solvents can lead to retro-etherification. Mitigated by using anhydrous conditions and molecular sieves.

  • Oxidation of Dihydrobenzofuran : Air-sensitive intermediates require inert atmosphere handling.

Palladium-Catalyzed Cross-Coupling

As an alternative to Williamson synthesis, Suzuki-Miyaura coupling between a benzofuran boronic ester and halogenated benzamide has been explored, though yields remain suboptimal (<50%).

Industrial-Scale Considerations

For kilogram-scale production:

  • Continuous Flow Chemistry : Reduces reaction time from hours to minutes.

  • Crystallization-Driven Purification : Avoids costly chromatography; ethanol/water systems provide >98% purity .

Chemical Reactions Analysis

Types of Reactions: 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide can undergo several types of chemical reactions, including:

  • Oxidation: : The compound can be oxidized to introduce additional functional groups or modify its electronic properties.

  • Reduction: : Reduction reactions can simplify the compound or yield more active derivatives.

  • Substitution: : Various substituents on the aromatic rings can be modified through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common reagents include potassium permanganate or chromium trioxide in aqueous or organic solvents.

  • Reduction: : Sodium borohydride or lithium aluminum hydride can be used under mild conditions.

  • Substitution: : Reagents like chlorinating agents or brominating agents in the presence of a catalyst.

Major Products: The specific products formed depend on the reagents and conditions used. Oxidation may yield carboxylic acids or ketones, reduction may produce alcohols or amines, and substitution reactions can result in halogenated derivatives or other functionalized compounds.

Scientific Research Applications

This compound has diverse scientific applications:

  • Chemistry: : Used as an intermediate in organic synthesis, and as a reference material for structural and reactivity studies.

  • Biology: : Employed in studies of enzyme interactions and receptor binding due to its benzofuran structure.

  • Medicine: : Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.

  • Industry: : Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide exerts its effects is primarily through interaction with biological macromolecules. The benzofuran moiety can bind to active sites on enzymes or receptors, altering their activity. The benzamide group can form hydrogen bonds and hydrophobic interactions, stabilizing these interactions. This dual interaction enhances its bioactivity and specificity for particular molecular targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Modified Benzamide Substituents

The following compounds share the 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide backbone but differ in the N-substituent, influencing physicochemical and biological properties:

Compound Name N-Substituent Molecular Formula Molecular Weight Key Features
4-{[(2,2-Dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide 2-ethylphenyl C₂₅H₂₅NO₃ 399.48 (calc.) Electron-donating ethyl group may enhance lipophilicity and membrane permeability.
F217-0341: N-(4-bromophenyl)-4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}benzamide 4-bromophenyl C₂₄H₂₂BrNO₃ 452.35 Bromine substituent introduces electron-withdrawing effects, potentially altering binding affinity.
4-{[(2,2-Dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]methyl}-N-(3-(trifluoromethyl)phenyl)benzamide 3-(trifluoromethyl)phenyl C₂₅H₂₂F₃NO₃ 441.4 Trifluoromethyl group enhances metabolic stability and hydrophobicity.
N-(4-(N-acetylsulfamoyl)phenyl)-4-{[(2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy]methyl}benzamide 4-(N-acetylsulfamoyl)phenyl C₂₆H₂₆N₂O₆S 494.6 Sulfamoyl group increases polarity and potential solubility issues.
Key Observations:
  • Electron-Donating vs. Withdrawing Groups : The 2-ethylphenyl substituent (target compound) may improve bioavailability compared to electron-withdrawing groups like bromine or trifluoromethyl, which could enhance target binding but reduce solubility .

Comparison with Pesticidal Carbamates Sharing the Benzofuran Motif

The 2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl group is a hallmark of carbamate insecticides like carbofuran (Furadan) and benfuracarb . However, the target compound’s benzamide functional group distinguishes it mechanistically:

Compound Name Functional Group Molecular Weight Toxicity (WHO Class) Primary Application
Carbofuran (Furadan) Carbamate 221.25 Ib (Highly hazardous) Insecticide/nematicide
Benfuracarb Carbamate-thio 410.5 II (Moderately toxic) Systemic insecticide
Target Benzamide Benzamide 399.48 Not classified Research compound (assumed)
Key Observations:
  • Mechanistic Divergence : Carbamates inhibit acetylcholinesterase (AChE), whereas benzamides may target unrelated pathways (e.g., kinase inhibition or receptor modulation) .
  • Toxicity Profile : The absence of a carbamate group in the target compound likely reduces acute toxicity compared to carbofuran (WHO Class Ib) .

Biological Activity

The compound 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(2-ethylphenyl)benzamide is a complex organic molecule with potential therapeutic applications. This article reviews its biological activity based on available research findings, including data tables, case studies, and detailed analyses.

Chemical Structure and Properties

The molecular formula of the compound is C24H22N2O5C_{24}H_{22}N_2O_5. Its structure features a benzamide core substituted with a 2,2-dimethyl-2,3-dihydro-1-benzofuran moiety, which is known for various biological activities.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to This compound . For instance, derivatives of benzamides have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µM)Mechanism of Action
Compound AMCF-7 (Breast Cancer)0.65Induces apoptosis via caspase activation
Compound BA549 (Lung Cancer)1.54Inhibits cell proliferation at G1 phase
Compound CU937 (Leukemia)0.19Disrupts mitochondrial function

These findings suggest that modifications in the structural components of benzamide derivatives can enhance their biological efficacy against cancer cells .

The proposed mechanisms through which these compounds exert their biological effects include:

  • Induction of Apoptosis : Many studies indicate that these compounds trigger apoptosis in cancer cells by activating caspases and increasing p53 expression levels .
  • Cell Cycle Arrest : Some derivatives have been shown to arrest the cell cycle at the G1 phase, effectively halting cancer cell proliferation .

Study 1: Anticancer Efficacy in MCF-7 Cells

A recent investigation evaluated the effects of a related compound on MCF-7 breast cancer cells. The study found that the compound exhibited an IC50 value of 0.65 µM , indicating potent cytotoxicity. Flow cytometry analysis revealed that the compound induced apoptosis characterized by increased caspase 3/7 activity and elevated p53 levels .

Study 2: Comparative Analysis with Doxorubicin

In a comparative study against doxorubicin, a well-known chemotherapeutic agent, it was found that certain derivatives of benzamides showed comparable or superior activity. For instance, one derivative demonstrated an IC50 value of 0.12 µM , significantly lower than doxorubicin’s typical range .

Q & A

Q. How do steric effects from the 2,2-dimethyl-dihydrobenzofuran moiety impact conformational flexibility?

  • Methodological Answer : Molecular dynamics simulations (e.g., Gaussian 16) reveal restricted rotation around the benzofuran-ether bond, favoring a planar conformation that enhances π-π stacking in solid-state structures .

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